2-(6-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)butan-1-ol
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Overview
Description
2-(6-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)butan-1-ol is a complex organic compound belonging to the class of azabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and multiple nitro groups. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)butan-1-ol typically involves the reduction of 1-R-2,4- and 1-R-3,5-dinitrobenzenes using potassium borohydride, followed by a Mannich reaction with formaldehyde and amino acids . The reaction conditions, such as solvent polarity and the nature of substituents, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)butan-1-ol undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be selectively reduced to amino groups under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxyl functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium borohydride for reduction and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are critical for achieving the desired products .
Major Products
The major products formed from these reactions include 1,5-diamino-3-azabicyclo[3.3.1]nonane derivatives and other substituted azabicyclo compounds .
Scientific Research Applications
2-(6-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)butan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and the bicyclic structure play a significant role in its binding affinity and specificity . The pathways involved include reduction and substitution reactions that modify the compound’s structure and activity .
Comparison with Similar Compounds
Similar Compounds
1,5-Dinitro-3-azabicyclo[3.3.1]non-6-ene: Similar in structure but lacks the butan-1-ol group.
3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene: Differs in the position of the methyl group.
Uniqueness
2-(6-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)butan-1-ol is unique due to its specific substitution pattern and the presence of both nitro and hydroxyl functional groups.
Properties
IUPAC Name |
2-(6-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O5/c1-3-11(6-17)14-8-12(15(18)19)5-4-10(2)13(7-12,9-14)16(20)21/h4,11,17H,3,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXDCUWBBVPOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CC2(CC=C(C(C2)(C1)[N+](=O)[O-])C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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